2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrobromide
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Overview
Description
2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrobromide is a heterocyclic compound with a unique structure that includes a benzene ring fused to a thiazepine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
Benzothiazepines, a class of compounds to which this compound belongs, are known to interact with a wide variety of targets, including enzymes, receptors, and ion channels .
Mode of Action
It is synthesized by reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds are converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .
Biochemical Pathways
Benzothiazepines are known to influence a variety of biological pathways, including those related to cardiovascular function, depression, psychosis, inflammation, and cancer .
Pharmacokinetics
The compound has a molecular weight of 16526 and a density of 11737 g/cm3 . Its boiling point is 117-120 °C (Press: 0.9 Torr) , which may influence its bioavailability.
Result of Action
Benzothiazepines are known to have diverse biological effects, including enzyme inhibition, antimicrobial activity, central nervous system depression, anti-inflammatory effects, and anticancer activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrobromide are not well-studied. Benzothiazepines are known to interact with various enzymes and proteins. For instance, some benzothiazepines are known to interact with calcium channels, influencing the flow of calcium ions into cells
Cellular Effects
Other benzothiazepines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine can be achieved through the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes. These oximes are converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .
Industrial Production Methods
Industrial production methods for 2,3,4,5-tetrahydro-1,5-benzothiazepine hydrobromide typically involve large-scale synthesis using similar reductive ring expansion techniques. The process is optimized for yield and purity, ensuring the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrahydro-1,4-benzothiazepine
- 1,5-Benzothiazepine
- 1,5-Benzodiazepine
Uniqueness
2,3,4,5-Tetrahydro-1,5-benzothiazepine hydrobromide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1,5-benzothiazepine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS.BrH/c1-2-5-9-8(4-1)10-6-3-7-11-9;/h1-2,4-5,10H,3,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSBCLYXSCYUJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2SC1.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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